molecular formula C17H18BrN3O3 B14990205 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one

Cat. No.: B14990205
M. Wt: 392.2 g/mol
InChI Key: UQKKYJMLKWEWQM-UHFFFAOYSA-N
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Description

5-[(3-Bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazolone derivative characterized by a bicyclic core structure (1,3-dihydro-2H-benzimidazol-2-one) with a substituted benzylamino group at the 5-position. The substituent on the benzyl group includes bromo, ethoxy, and methoxy moieties at positions 3, 5, and 4, respectively.

Properties

Molecular Formula

C17H18BrN3O3

Molecular Weight

392.2 g/mol

IUPAC Name

5-[(3-bromo-5-ethoxy-4-methoxyphenyl)methylamino]-1,3-dihydrobenzimidazol-2-one

InChI

InChI=1S/C17H18BrN3O3/c1-3-24-15-7-10(6-12(18)16(15)23-2)9-19-11-4-5-13-14(8-11)21-17(22)20-13/h4-8,19H,3,9H2,1-2H3,(H2,20,21,22)

InChI Key

UQKKYJMLKWEWQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)CNC2=CC3=C(C=C2)NC(=O)N3)Br)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction conditions, reduce production time, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, solvents, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions at the molecular level.

    Industry: It may be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Group Comparisons

Key analogues are categorized based on substituents at the 5-position of the benzimidazolone core:

Table 1: Structural Comparison of Benzimidazolone Derivatives
Compound Name Substituent at 5-Position Key Functional Groups Potential Applications
Target Compound (3-Bromo-5-ethoxy-4-methoxybenzyl)amino Br, OCH2CH3, OCH3 Not reported (speculative: antimicrobial, energetic materials)
TriNBO (4,5,6-Trinitro derivative) Nitro groups at 4,5,6-positions NO2 Energetic materials (high detonation velocity)
5-Me-TriNBO (5-Methyl-4,6,7-trinitro) Methyl and nitro groups CH3, NO2 Energetic materials (improved thermal stability vs. TNT)
5-Methyl-1,3-dihydro-2H-benzimidazol-2-one Methyl CH3 Volatile component in Malus taxa (23.8% content)
Compound 22b Methyl CH3 Anti-quorum sensing in Pseudomonas aeruginosa
5-[(Pyridin-2-ylmethyl)amino] derivative Pyridinylmethylamino C5H4N-CH2 Pharmacological targeting (PDB ligand: 47Q)

Physicochemical and Performance Comparisons

Thermal Stability
  • Target Compound : Thermal data are unavailable, but bromine and alkoxy groups may reduce stability compared to nitro derivatives due to lower bond dissociation energies.
  • TriNBO : Decomposes at 339°C, demonstrating high thermal stability suitable for energetic applications .
  • 5-O2NO(CH2)2N(NO2)DNBO (Compound 6): Deflagrates at 199–201°C, significantly lower than TriNBO due to nitrato groups destabilizing the structure .
Energetic Performance
  • TriNBO and 5-Me-TriNBO : Detonation velocities (D) and pressures exceed TNT but are inferior to tetryl. For example, TriNBO’s calculated detonation velocity is ~8,200 m/s .
  • Target Compound: Not evaluated for energetic properties, but bromine’s molecular weight may reduce performance compared to nitro groups.

Biological Activity

The compound 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antiviral, anticancer, and antimicrobial research. This article will explore the biological activity of this compound through various studies and findings, including data tables and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C17H19BrN2O3\text{C}_{17}\text{H}_{19}\text{Br}\text{N}_2\text{O}_3

This structure features a benzimidazole core substituted with a bromoethoxy-methoxybenzyl group, which may contribute to its biological properties.

Antiviral Activity

Research has indicated that benzimidazole derivatives exhibit significant antiviral properties. A study focused on related compounds demonstrated effectiveness against various RNA and DNA viruses. For instance, derivatives similar to the compound showed promising results against Hepatitis C virus (HCV) with effective concentration (EC50) values ranging from 0.54 μM to 4.1 μM .

CompoundTarget VirusEC50 (μM)
Compound AHCV0.54
Compound BHCV4.1
5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-oneTBDTBD

Anticancer Activity

In vitro studies have shown that benzimidazole derivatives can inhibit the proliferation of cancer cells. The compound under review has been evaluated for its cytotoxic effects on various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). In one study, compounds containing a similar structure induced apoptosis and increased caspase activity at concentrations as low as 1 μM .

Cell LineIC50 (μM)Mechanism
MDA-MB-2311.0Apoptosis induction
HepG2TBDTBD

Antimicrobial Activity

Benzimidazole derivatives have also been reported for their antimicrobial properties. A review indicated that compounds with similar structural motifs displayed significant activity against bacterial strains, suggesting potential applications in treating infections .

Case Studies

  • Antiviral Efficacy : A study conducted by Fonseca et al. evaluated a series of benzimidazole derivatives against HCV NS5B polymerase, where several compounds demonstrated IC50 values indicating strong inhibitory effects .
  • Cytotoxicity in Cancer Cells : Another study highlighted the compound's effect on MDA-MB-231 cells, showing morphological changes consistent with apoptosis at concentrations as low as 1 μM .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 5-[(3-bromo-5-ethoxy-4-methoxybenzyl)amino]-1,3-dihydro-2H-benzimidazol-2-one and its derivatives?

  • Methodological Answer : The synthesis typically involves multi-step alkylation and condensation reactions. For example, alkylation of phenolic hydroxyl groups using potassium carbonate and alkyl halides (e.g., 2-methoxyethylbromide) in DMF at 60°C under inert conditions is a common approach . Solvent-free one-pot syntheses catalyzed by organocatalysts (e.g., acetic acid) can enhance efficiency, particularly for benzimidazole scaffold formation . Bromoacetic acid is often employed as a starting material for introducing thiol substituents, followed by coupling with aromatic aldehydes or ketones . For detailed protocols, refer to condensation reactions between o-phenylenediamines and carboxylic acid derivatives under microwave-assisted, catalyst-free conditions .

Q. What analytical techniques are critical for structural characterization of this benzimidazole derivative?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) and High-Resolution Mass Spectrometry (HRMS) are essential for confirming molecular structure and purity. X-ray crystallography can resolve steric effects of substituents (e.g., the 3-bromo-5-ethoxy-4-methoxybenzyl group) . Infrared (IR) spectroscopy identifies functional groups like -NH and carbonyl moieties, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95%) .

Q. How are preliminary biological activities of this compound evaluated in academic research?

  • Methodological Answer : Initial screening involves in vitro assays:

  • Anticancer Activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to determine IC₅₀ values .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin 5-HT₆ receptors) using transfected HEK293 cells .
  • Anti-inflammatory Activity : Carrageenan-induced paw edema models in rodents, measuring COX-2 inhibition .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced receptor affinity?

  • Methodological Answer :

  • Homology Modeling : Construct a 3D model of the target receptor (e.g., 5-HT₆R) using templates like β₂-adrenoceptors. Docking studies (e.g., AutoDock Vina) predict binding modes of the benzimidazole core, with protonated piperazine groups interacting with D3.32 in transmembrane helix 3 (TM3) .
  • 3D-QSAR : Generate pharmacophore models to optimize substituent positions. For example, bulky aromatic groups at the 5-position improve α-amylase inhibition, while hydrophilic groups at the 2-position enhance solubility .
  • Site-Directed Mutagenesis : Validate computational predictions by mutating key residues (e.g., W6.48A in 5-HT₆R) to assess binding disruption .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Comparative Structural Analysis : Cross-reference substituent effects. For instance, 5-substituted benzimidazoles show no 5-HT₆R activity, whereas 4-substituted derivatives exhibit nanomolar affinity .
  • Assay Standardization : Control variables like cell passage number, serum concentration, and incubation time. Discrepancies in IC₅₀ values for anticancer activity may arise from differences in MTT assay protocols (e.g., 24h vs. 48h exposure) .
  • Meta-Analysis : Use databases like ChEMBL to compare published Ki values and identify outliers due to assay artifacts .

Q. How do structural modifications (e.g., bromo vs. methoxy groups) impact pharmacological profiles?

  • Methodological Answer :

  • Electron-Withdrawing Groups : Bromine at the 3-position increases electrophilicity, enhancing covalent binding to cysteine residues in enzymes like bacterial peptide deformylase (PDF) .
  • Methoxy/Ethoxy Groups : Improve metabolic stability by blocking cytochrome P450 oxidation. Ethoxy groups at the 5-position increase logP values, enhancing blood-brain barrier penetration for CNS targets .
  • Thiol Substitutions : 2-Thiol derivatives show improved antioxidant activity via radical scavenging but may reduce oral bioavailability due to glutathione conjugation .

Methodological Tables

Table 1 : Key Synthetic Routes and Yields

StepReaction TypeReagents/ConditionsYield (%)Reference
AlkylationNucleophilic substitutionK₂CO₃, 2-methoxyethylbromide, DMF, 60°C75–85
CondensationMicrowave-assistedo-phenylenediamine, carboxylic acid, 150°C, 20 min90
CyclizationAcid-catalyzedHCl, reflux, 6h68

Table 2 : Biological Activity Data

Assay TypeTargetIC₅₀/Ki (nM)Cell Line/ModelReference
5-HT₆R BindingSerotonin receptor2.4 ± 0.3HEK293
AnticancerHeLa cells12.5 ± 1.2Cervical carcinoma
Anti-inflammatoryCOX-2 inhibition0.8 ± 0.1 µMRAW264.7 macrophages

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